(2-Ethoxybutyl)amine hydrochloride
Description
(2-Ethoxybutyl)amine hydrochloride is an organic amine salt characterized by an ethoxybutyl chain attached to an amine group, which is protonated as a hydrochloride salt. This compound is classified as a specialty chemical, often used in research and industrial applications, though it is listed as a discontinued product in some supplier catalogs . Structural analogs of this compound are explored in pharmaceutical, agrochemical, and forensic research due to their reactivity and functional group diversity.
Properties
IUPAC Name |
2-ethoxybutan-1-amine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H15NO.ClH/c1-3-6(5-7)8-4-2;/h6H,3-5,7H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCRHVEMBASIYCO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CN)OCC.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H16ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
2-Methoxyamphetamine Hydrochloride
- Structure : Contains a methoxy group (-OCH₃) at the 2-position of the phenyl ring and an amphetamine backbone.
- Applications : Used in forensic and neuroscientific research to study serotonin release and reuptake inhibition in rat brain tissues. It exhibits weaker serotonergic activity compared to other amphetamine derivatives .
- Key Differences : Unlike (2-ethoxybutyl)amine hydrochloride, this compound is aromatic and targets neurotransmitter systems, making it pharmacologically distinct.
2-(Cyclobutylmethoxy)ethan-1-amine Hydrochloride
- Structure : Features a cyclobutylmethoxy group (-OCH₂C₄H₇) attached to an ethylamine backbone.
- Applications : Versatile in pharmaceutical research (e.g., drug synthesis), agrochemical development, and chemical synthesis due to its bulky cyclobutyl group, which enhances steric effects and modulates reactivity .
Bis(4-cyanobenzyl)amine Hydrochloride
- Structure: Aromatic amine with two 4-cyanobenzyl groups attached to a central nitrogen atom.
- Applications : Used in organic synthesis, particularly in constructing polymers or ligands for metal coordination. Its high purity (≥98%) and crystalline form make it suitable for precise chemical reactions .
- Key Differences: The presence of electron-withdrawing cyano groups (-C≡N) contrasts with the electron-donating ethoxy group in this compound, leading to divergent electronic properties and reactivity.
[1-(2-Thienyl)butyl]amine Hydrochloride
- Structure : Contains a thiophene ring (a sulfur-containing heterocycle) attached to a butylamine chain.
- Applications : Explored in materials science and heterocyclic chemistry due to the thienyl group’s electronic properties. Its molar mass is 191.72 g/mol , with storage requiring an inert atmosphere .
- Key Differences : The thiophene moiety introduces aromaticity and sulfur-based reactivity, unlike the aliphatic ethoxybutyl group in the target compound.
Structural and Functional Group Analysis
Table 1: Comparative Properties of Selected Amine Hydrochlorides
| Compound | Key Substituent | Molecular Weight (g/mol) | Applications | Reactivity Profile |
|---|---|---|---|---|
| This compound | Ethoxybutyl (-OCH₂CH₂CH₂CH₃) | Not explicitly provided | Research/industrial (discontinued) | Moderate nucleophilicity |
| 2-Methoxyamphetamine hydrochloride | Methoxyphenyl | ~215.7 (estimated) | Forensic/neuropharmacology | Serotonergic modulation |
| Bis(4-cyanobenzyl)amine hydrochloride | 4-Cyanobenzyl | 283.76 | Polymer/coordination chemistry | High polarity, ligand formation |
| [1-(2-Thienyl)butyl]amine hydrochloride | Thienyl | 191.72 | Heterocyclic synthesis | Sulfur-mediated reactions |
Research and Industrial Relevance
- Pharmaceutical Potential: While this compound itself lacks direct pharmaceutical data, analogs like 2-(cyclobutylmethoxy)ethan-1-amine hydrochloride demonstrate the importance of ether-linked amines in drug design, particularly for modulating bioavailability and metabolic stability .
- Safety and Handling : Similar to other amine hydrochlorides, it likely requires precautions against inhalation and skin contact, though specific safety data are absent in the provided evidence.
Notes and Limitations
- Discrepancies in availability (e.g., discontinued vs. active production) highlight the need for consulting updated supplier catalogs or direct manufacturer inquiries .
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